3-Bromo-2-nitrobutan-1-ol
Description
3-Bromo-2-nitrobutan-1-ol (C₄H₈BrNO₃) is a halogenated nitro alcohol featuring a four-carbon chain with functional groups at positions 1 (hydroxyl), 2 (nitro), and 3 (bromine).
Properties
CAS No. |
63186-91-4 |
|---|---|
Molecular Formula |
C4H8BrNO3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromo-2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-3(5)4(2-7)6(8)9/h3-4,7H,2H2,1H3 |
InChI Key |
AFOLGVOZNOKVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-2-nitro-1,3-propanediol
Key Differences :
- Structure : Contains two hydroxyl groups (positions 1 and 3) and a nitro group at position 2, compared to the single hydroxyl and nitro groups in 3-bromo-2-nitrobutan-1-ol.
- Physical Properties :
- Reactivity : The dual hydroxyl groups enhance hydrogen bonding and stability in aqueous environments, making it a preservative in industrial applications. The nitro group likely participates in redox reactions, similar to the target compound .
3-Bromo-2-methylpropan-1-ol
Key Differences :
- Structure : Replaces the nitro group in this compound with a methyl group at position 2.
- Physical Properties: Molecular Weight: 153.02 g/mol (vs. ~212.02 g/mol for the target compound). Boiling Point: Not explicitly listed in the evidence, but lower than nitro-containing analogs due to reduced polarity .
- Applications : Primarily serves as a synthetic intermediate in pharmaceuticals and agrochemicals. The absence of a nitro group reduces electrophilicity but increases lipophilicity .
3-Bromo-2-(bromomethyl)-1-propanol
Key Differences :
- Structure : Contains two bromine atoms (positions 3 and bromomethyl at position 2) instead of a nitro group.
- Physical Properties: Molecular Weight: 231.92 g/mol (C₄H₈Br₂O). Solubility: Limited data, but bromine’s electronegativity suggests moderate polarity .
- Likely used in flame retardants or crosslinking agents .
Comparative Data Table
Research Findings and Implications
- Toxicity : Brominated alcohols (e.g., 3-bromo-2-methylpropan-1-ol) may exhibit higher environmental persistence due to halogen stability .
- Applications : Nitro-containing analogs are preferred in preservatives or explosives, whereas brominated variants are utilized in synthesis or flame retardants .
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